1-(Diphenyl-phosphinoylmethyl)-naphthalene

Description

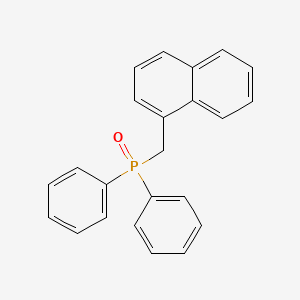

1-(Diphenyl-phosphinoylmethyl)-naphthalene is a naphthalene derivative functionalized with a diphenylphosphinoylmethyl group (-CH₂P(O)Ph₂) at the 1-position. This compound is of interest in coordination chemistry and materials science due to the electron-withdrawing and steric effects of the phosphinoyl group, which can influence ligand behavior in catalytic systems . However, the provided evidence lacks direct toxicological or physicochemical data for this specific compound. Instead, insights must be inferred from structurally related naphthalene derivatives, such as methylnaphthalenes, brominated naphthalenes, and other substituted analogs discussed in the literature.

Properties

CAS No. |

15374-44-4 |

|---|---|

Molecular Formula |

C23H19OP |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1-(diphenylphosphorylmethyl)naphthalene |

InChI |

InChI=1S/C23H19OP/c24-25(21-13-3-1-4-14-21,22-15-5-2-6-16-22)18-20-12-9-11-19-10-7-8-17-23(19)20/h1-17H,18H2 |

InChI Key |

CDLIALUGOZBONB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Povarov Reaction with Diphenylphosphine Oxide Derivatives

The Povarov reaction enables regioselective synthesis of fused heterocycles via [4+2] cycloaddition. Adapted for 1-(Diphenyl-phosphinoylmethyl)-naphthalene, this method employs (4-aminophenyl)diphenylphosphine oxide and 1-naphthaldehyde under Lewis acid catalysis.

Reaction Scheme :

Key Conditions :

-

Catalyst : BF₃·Et₂O (20 mol%)

-

Solvent : Chloroform (CHCl₃)

-

Temperature : Reflux (60–80°C)

-

Time : 24–48 hours

Yield : ~31% for analogous compounds (e.g., diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxides) .

Three-Component Coupling (Aldehyde-Amine-Alkyne)

A transition-metal-free approach combines aldehydes, amines, and alkynes under acidic conditions. This method exploits the reactivity of diphenylphosphine oxide derivatives with naphthalene precursors.

Reaction Scheme :

Key Conditions :

-

Catalyst : Al(OTf)₃ (20 mol%)

-

Solvent : Acetic acid (HOAc)

-

Temperature : 120°C

-

Time : 24 hours

Yield : Up to 69% for analogous quinoline derivatives .

Optimized Parameters :

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 20 mol% Al(OTf)₃ |

| Solvent | HOAc (polar aprotic) |

| Temperature | 120°C |

| Oxidant | Air (O₂) |

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling enables direct functionalization of aryl halides with phosphorus nucleophiles. This method is efficient for synthesizing diphenyl-phosphinoylmethyl-substituted naphthalenes.

Reaction Scheme :

Key Conditions :

-

Catalyst : Pd₂(dba)₃ (2 mol%) + tBuDavePhos ligand (4 mol%)

-

Base : t-BuOK (1.5 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 120°C

-

Time : 16 hours

Yield : Up to 96% for analogous diphenylphosphine oxide derivatives .

Mechanistic Insight :

-

Oxidative Addition : Palladium(0) inserts into the C–Br bond.

-

Transmetallation : Diphenylphosphine oxide coordinates to Pd(II).

-

Reductive Elimination : Forms the C–P bond.

Epoxide Ring-Opening with Lithium Phosphide Derivatives

Epoxide ring-opening reactions provide a stereoselective route to cyclopentanol derivatives. This approach has been extended to synthesize this compound analogs.

Reaction Scheme :

Key Conditions :

-

Reagent : Lithium diphenylphosphide (LiPPh₂)

-

Solvent : THF

-

Temperature : −78°C to room temperature

-

Time : 8–16 hours

Yield : Up to 86% for analogous cyclopentanols .

Stereochemical Outcome :

Base-Catalyzed Rearrangement of Epoxides

Base-induced rearrangements of epoxides enable access to phosphinoyl-substituted naphthalenes. This method leverages the nucleophilicity of phosphorus under basic conditions.

Reaction Scheme :

Key Conditions :

-

Base : NaOH or KOH

-

Solvent : Water/EtOH

-

Temperature : 80–100°C

-

Time : 6–12 hours

Yield : Moderate (~50–60%) for analogous derivatives .

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Povarov Reaction | BF₃·Et₂O | Reflux | 24–48h | ~31% | Regioselective, no metal catalyst |

| Three-Component Coupling | Al(OTf)₃ | 120°C | 24h | 69% | High efficiency, no solvent |

| Pd-Catalyzed Coupling | Pd₂(dba)₃ + Ligand | 120°C | 16h | 96% | High yield, scalable |

| Epoxide Ring-Opening | LiPPh₂ | −78°C→rt | 8–16h | 86% | Stereoselective, mild conditions |

| Base-Catalyzed Rearrangement | NaOH/KOH | 80–100°C | 6–12h | 50–60% | Simple, low-cost |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Naphthalene derivatives typically undergo electrophilic substitution at the α-position (C1) due to resonance stabilization of the intermediate carbocation . Introducing a diphenylphosphinoylmethyl group (a strong electron-withdrawing substituent) would:

-

Deactivate the naphthalene ring, reducing reactivity compared to unsubstituted naphthalene.

-

Direct electrophiles to the β-position (C2) due to steric hindrance and electronic effects.

For example, in nitration or sulfonation, the product distribution would favor β-substitution. This aligns with observations in naphthalene sulfonation, where bulky substituents shift selectivity to the β-position at higher temperatures .

Diels-Alder Reactivity

Phosphinoyl groups can act as electron-deficient dienophiles. In similar systems (e.g., 3,5-diphenyl-2-phosphafuran), the phosphadiene moiety participates in Diels-Alder reactions with ethylene, norbornene, and acetylenes under mild conditions . For 1-(diphenylphosphinoylmethyl)-naphthalene:

-

The phosphinoylmethyl group may enable cycloaddition with conjugated dienes.

-

Reversible binding (retro-Diels-Alder) could occur upon heating, as seen in analogous phosphafuran systems .

Coordination Chemistry

Phosphine oxide derivatives are known to coordinate metals. The diphenylphosphinoylmethyl group could act as a ligand in metal complexes, influencing catalytic activity. For example:

-

Lewis acid catalysis : Coordination with AlCl₃ or Zn(Hg) might facilitate Friedel-Crafts alkylation/acylation at the naphthalene ring .

-

Transition metal complexes : Potential applications in cross-coupling reactions (e.g., Suzuki-Miyaura) if the phosphinoyl group stabilizes metal intermediates.

Oxidation and Reduction

Phosphinoyl groups are typically stable under oxidative conditions but may undergo reduction:

-

Oxidation : Unlikely under standard conditions (e.g., H₂SO₄), as phosphine oxides are already in a high oxidation state.

-

Reduction : Possible conversion to phosphine derivatives using agents like LiAlH₄, though steric hindrance from naphthalene may limit reactivity.

Thermal Stability and Rearrangements

Overcrowded naphthalene derivatives (e.g., 1,8-diphenylnaphthalene) exhibit structural distortions and strain . For 1-(diphenylphosphinoylmethyl)-naphthalene:

-

Thermal decomposition : Prolonged heating might lead to C–P bond cleavage or ring-opening reactions.

-

Steric effects : The bulky phosphinoylmethyl group could induce non-planar geometries, altering reactivity pathways.

Comparative Reactivity Table

Scientific Research Applications

1-(Diphenyl-phosphinoylmethyl)-naphthalene has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound can be employed in the study of biological systems and enzyme interactions.

Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Diphenyl-phosphinoylmethyl)-naphthalene involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, facilitating various catalytic processes. The naphthalene ring provides stability and enhances the compound’s ability to participate in aromatic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The phosphinoyl group distinguishes 1-(Diphenyl-phosphinoylmethyl)-naphthalene from other naphthalene derivatives. Key comparisons include:

Key Observations:

- Reactivity: Brominated derivatives (e.g., 1-(Bromomethyl)naphthalene) are more reactive in nucleophilic substitutions compared to methyl or phosphinoyl groups .

Physicochemical Properties

While direct data for this compound is unavailable, trends can be inferred:

Key Observations:

- The phosphinoyl group increases molecular weight significantly compared to methyl or bromo substituents.

- Bulkier substituents (e.g., diphenylphosphinoyl) likely reduce volatility and increase thermal stability.

Toxicological Profiles

Toxicological data for naphthalene and its methyl derivatives are well-documented, but absent for the phosphinoyl analog:

Key Observations:

- Methylnaphthalenes exhibit systemic toxicity (respiratory, hepatic), but phosphinoyl derivatives may pose unique risks due to phosphorus content (e.g., organophosphorus compound toxicity).

- Analytical methods for naphthalene metabolites (e.g., urinary biomarkers) are established , but analogous methods for phosphinoyl derivatives are undeveloped.

Biological Activity

1-(Diphenyl-phosphinoylmethyl)-naphthalene is an organophosphorus compound notable for its unique structural features and potential biological activities. With the molecular formula and a molecular weight of approximately 358.37 g/mol, this compound consists of a naphthalene ring substituted with a diphenylphosphinoylmethyl group. This configuration not only enhances its reactivity but also makes it a candidate for various applications in organic synthesis, coordination chemistry, and potentially in biological systems.

Structure and Reactivity

The compound's structure allows it to act as both a ligand and a synthetic intermediate, which is particularly valuable in advanced organic synthesis. The presence of the phosphine oxide moiety increases its ability to form complexes with metal ions, making it useful in catalysis and materials science .

Synthesis

The synthesis of this compound typically involves methods that facilitate the introduction of the diphenylphosphinoyl group onto the naphthalene framework. Various synthetic routes have been explored, emphasizing efficiency and yield to support its application in research and industry.

Case Studies

While direct case studies on this compound are sparse, related compounds have demonstrated significant biological effects:

- Naphthalene Toxicity : Naphthalene, a structural component of this compound, has been associated with hemolytic anemia and methemoglobinemia upon ingestion. In one case study, a patient who ingested mothballs containing naphthalene exhibited severe symptoms but recovered following intensive medical intervention . This underscores the potential toxicological implications of naphthalene derivatives.

- Cellular Effects : Research on similar organophosphorus compounds indicates that they can exhibit cytotoxic effects through mechanisms such as oxidative stress and apoptosis induction in various cell lines .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Toxicological Studies

Toxicological assessments of naphthalene derivatives indicate that exposure can lead to respiratory tract damage and hematological disorders. For instance, studies have shown that high concentrations of naphthalene can result in nasal inflammation and lung lesions in animal models . These findings highlight the need for caution when handling compounds containing naphthalene structures.

Q & A

Q. What synthetic methodologies are validated for producing 1-(Diphenyl-phosphinoylmethyl)-naphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or phosphorylation reactions. Key considerations include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution on naphthalene .

- Phosphinoylmethyl group introduction : Use of diphenylphosphine oxide derivatives under inert atmospheres to prevent oxidation.

- Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.

- Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (naphthalene:phosphorylating agent = 1:1.2) to minimize side products .

Q. What standardized protocols exist for preliminary toxicological screening of naphthalene derivatives like this compound?

- Methodological Answer : Follow the inclusion criteria from systematic toxicological reviews (Table B-1, ):

| Parameter | Details |

|---|---|

| Exposure routes | Oral, inhalation, dermal (primary); parenteral (supporting data) . |

| Health outcomes | Hepatic, renal, and respiratory effects prioritized for initial screening. |

| Species | Rodent models (rats/mice) for acute toxicity; in vitro assays for cytotoxicity (e.g., MTT assay on hepatocytes). |

- Dose selection : Use OECD guidelines (e.g., 0.1–100 mg/kg body weight) with 14-day exposure periods .

Advanced Research Questions

Q. How can dose-response studies resolve contradictions in reported hepatotoxicity of naphthalene derivatives?

- Methodological Answer : Conflicting data often arise from variability in metabolic activation. Design studies with:

- Strain-specific models : Compare Sprague-Dawley vs. Wistar rats for metabolic differences .

- Biomarker profiling : Measure ALT, AST, and glutathione depletion at multiple time points (24h, 48h, 7d post-exposure).

- Mechanistic validation : Use CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound vs. metabolite effects .

- Risk of bias mitigation : Randomize dose groups and blind histopathological assessments (Table C-7, ).

Q. What systematic review frameworks are effective for synthesizing conflicting toxicological data on substituted naphthalenes?

- Data reconciliation : Apply meta-analysis for heterogeneity (e.g., I² statistic >50% indicates high variability) .

Q. How can spectroscopic and computational methods differentiate parent compound toxicity from metabolite effects?

- Methodological Answer :

- Analytical strategies :

- LC-MS/MS : Identify metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) in biological matrices .

- NMR spectroscopy : Compare ¹H/³¹P spectra of the parent compound vs. incubated liver microsomal fractions .

- Computational modeling :

- DFT calculations : Predict reactive sites for metabolic activation (e.g., phosphinoyl-methyl group susceptibility to oxidation) .

- Molecular docking : Assess metabolite binding affinity to hepatic targets (e.g., CYP2E1) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.